N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide

Dopamine D2 receptor Binding affinity Receptor occupancy modeling

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide (CAS 82935-41-9) is a synthetic substituted benzamide that acts as a dopamine D2 receptor antagonist. Unlike the high-affinity salicylamide radioligands (e.g., raclopride, eticlopride) or the low-affinity antipsychotic remoxipride, this compound occupies a distinct moderate-affinity range (D2 Ki ≈ 52.5 nM).

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 82935-41-9
Cat. No. B12901347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide
CAS82935-41-9
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)OC
InChIInChI=1S/C16H24N2O3/c1-4-18-10-6-7-12(18)11-17-16(19)15-13(20-2)8-5-9-14(15)21-3/h5,8-9,12H,4,6-7,10-11H2,1-3H3,(H,17,19)
InChIKeyXHDCLFMAXFUNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide (CAS 82935-41-9): Procurement-Focused Identity and Pharmacological Niche


N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide (CAS 82935-41-9) is a synthetic substituted benzamide that acts as a dopamine D2 receptor antagonist [1]. Unlike the high-affinity salicylamide radioligands (e.g., raclopride, eticlopride) or the low-affinity antipsychotic remoxipride, this compound occupies a distinct moderate-affinity range (D2 Ki ≈ 52.5 nM) [1]. Its 2,6-dimethoxy substitution pattern, lacking halogen or hydroxyl substituents on the aromatic ring, results in lower lipophilicity (XLogP = 1.4) [2] compared to clinical salicylamide D2 antagonists, a property that differentiates its brain penetration and non-specific binding profile from both high-affinity imaging agents and antipsychotic candidates.

Why In-Class Substitution of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide Is Not Warranted


Substituted benzamide dopamine D2 antagonists span a wide affinity range (D2 Ki from 0.02 to >300 nM) and exhibit divergent physicochemical properties [1][2]. The target compound's modest D2 affinity (Ki ≈ 52.5 nM) [1] and low lipophilicity (XLogP = 1.4) [2] place it in a distinct pharmacological space: approximately 30-fold lower affinity than raclopride (Ki D2 = 1.8 nM) and 105-fold lower than eticlopride (Ki D2 = 0.5 nM) , yet approximately 6-fold higher affinity than remoxipride (Ki D2 ≈ 300 nM) . Such differences in receptor binding kinetics and tissue distribution mean that substituting one benzamide for another will invalidate quantitative receptor occupancy models, alter PET/SPECT signal-to-noise characteristics, and confound dose-response relationships in behavioral pharmacology experiments.

Quantitative Differentiation Evidence for N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide (CAS 82935-41-9) vs. Comparator Benzamides


Moderate D2 Receptor Affinity (Ki ≈ 52.5 nM) Distinguishes the Target Compound from Both High-Affinity Radioligands and Low-Affinity Antipsychotics

The target compound exhibits a D2 Ki of 52.5 nM in antagonist radioligand displacement assays [1]. This affinity is approximately 29-fold lower than raclopride (D2 Ki = 1.8 nM) and approximately 105-fold lower than eticlopride (D2 Ki = 0.5 nM) , but approximately 5.7-fold higher than remoxipride (D2 Ki ≈ 300 nM) . The moderate affinity provides a distinct experimental window: at concentrations required for near-complete receptor occupancy (∼10× Ki), the target compound operates in the 0.5–1 µM range, whereas raclopride achieves comparable occupancy at 18–36 nM.

Dopamine D2 receptor Binding affinity Receptor occupancy modeling

Reduced Lipophilicity (XLogP = 1.4) Relative to Raclopride and Eticlopride Alters Non-Specific Binding and Tissue Distribution

The target compound has a computed XLogP of 1.4 [1], substantially lower than raclopride (logP ≈ 3.2–3.25) [2] and eticlopride (logP ≈ 3.1) [3]. This 1.7–1.8 log-unit difference predicts approximately 50–60-fold lower octanol-water partitioning, which in turn reduces non-specific membrane binding and may alter brain-to-plasma distribution ratios.

Lipophilicity Brain penetration Non-specific binding

Absence of Halogen Substitution Eliminates the High-Affinity D2 Binding Mode Characteristic of Raclopride and Eticlopride

Raclopride (3,5-dichloro substitution) and eticlopride (3-chloro substitution) derive their high D2 affinity partly from halogen interactions within the receptor binding pocket [1]. The target compound, possessing only 2,6-dimethoxy substituents without halogen groups, falls into the unsubstituted benzamide class that consistently shows 10–100-fold lower D2 affinity across systematic SAR series of substituted benzamide dopamine antagonists [1].

Structure-activity relationship Halogen bonding Benzamide pharmacophore

Lower Topological Polar Surface Area (TPSA = 50.8 Ų) Compared to Raclopride (TPSA = 61.8 Ų) Impacts Membrane Permeability Predicted by Central Nervous System Multiparameter Optimization (CNS MPO) Scores

The target compound has a computed TPSA of 50.8 Ų , notably lower than raclopride (TPSA = 61.8 Ų) [1]. The 11 Ų difference arises from raclopride's additional hydroxyl group on the aromatic ring. TPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier permeation, and the target compound's TPSA falls within the optimal range for CNS penetration.

Topological polar surface area Blood-brain barrier permeability CNS drug-likeness

Recommended Application Scenarios for N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide (CAS 82935-41-9) Based on Quantitative Differentiation Evidence


Negative Control Compound for Dopamine D2 Receptor Halogen-Bonding Structure-Activity Relationship (SAR) Studies

Procure this compound as a halogen-free baseline when investigating the contribution of chlorine or bromine substituents to D2 binding affinity. Its Ki of 52.5 nM [1] provides a measurable but weaker binding signal, enabling quantitative assessment of affinity gain upon halogen introduction in medicinal chemistry programs.

Moderate-Affinity Pharmacological Tool for Partial D2 Receptor Occupancy Experiments

Use at concentrations of 0.5–1 µM to achieve near-complete D2 receptor occupancy [1]. This occupancy range is suitable for behavioral paradigms where high-affinity antagonists (raclopride, Ki = 1.8 nM ; eticlopride, Ki = 0.5 nM ) produce excessive or prolonged receptor blockade that masks graded dose-response effects.

Low-Lipophilicity Probe for Non-Specific Binding Comparisons in CNS Tissue Distribution Studies

The low XLogP of 1.4 [1] relative to raclopride (logP ≈ 3.2) makes this compound suitable as a comparator to isolate the contribution of lipophilicity to non-specific brain tissue binding in autoradiography or homogenate binding assays.

Scaffold for Halogen Introduction in Lead Optimization of D2/D3 Antagonists

As an unsubstituted 2,6-dimethoxybenzamide with measurable D2 affinity (Ki = 52.5 nM) [1] and favorable CNS physicochemical properties (TPSA = 50.8 Ų, XLogP = 1.4) , this compound serves as a chemically tractable starting point for systematic halogenation or other aromatic substitution to enhance affinity while monitoring the impact on lipophilicity and polar surface area.

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